1,5-Diphenylpenta-1,4-dien-3-one

Catalog No.
S525909
CAS No.
538-58-9
M.F
C85H70O5
M. Wt
1171.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diphenylpenta-1,4-dien-3-one

Researchers face irreproducible cross-coupling results due to unstable Pd(0) sources. Dibenzylideneacetone (dba) solves this by forming well-defined Pd2(dba)3 and Pd(dba)2 complexes-the industry standard for in situ catalyst generation. • Ensures bench-handleable, crystalline precursors with exact Pd stoichiometry. • Optimal π-back-bonding stabilizes Pd(0) while allowing rapid phosphine/NHC displacement under mild conditions. • Avoids premature Pd black formation common with electron-rich or -poor dba analogs. • Enables high-throughput ligand screening from a single, cost-effective Pd source.

CAS Number

538-58-9

Product Name

1,5-Diphenylpenta-1,4-dien-3-one

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one

Molecular Formula

C85H70O5

Molecular Weight

1171.5 g/mol

InChI

InChI=1S/5C17H14O/c5*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h5*1-14H

InChI Key

DPWXUOMMJIEYHB-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Dibenzalacetone; AI3-00896; AI3 00896; AI300896

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2

The exact mass of the compound Dibenzylideneacetone is 234.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117234. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 25 g, 100 g

1,5-Diphenylpenta-1,4-dien-3-one (CAS: 538-58-9), commonly known as dibenzylideneacetone (dba), is a symmetrical, extensively conjugated enone primarily procured as a stabilizing 'placeholder' ligand for zero-valent transition metals. Its defining commercial value lies in its ability to form stable, bench-handleable complexes with palladium—most notably Pd2(dba)3 and Pd(dba)2—which serve as universal precursors for a vast array of cross-coupling reactions. The extended π-system of dba provides sufficient dπ-π* back-bonding to stabilize Pd(0) while remaining labile enough to be displaced by stronger donor ligands (such as phosphines or N-heterocyclic carbenes) under mild reaction conditions. This unique balance of stability and lability, combined with its low cost and high crystallinity, makes unsubstituted dba the industry standard for in situ catalyst generation, outperforming both simpler enones and highly substituted derivatives in mainstream synthetic workflows[1].

Research Fit

Chitinase inhibition and antifungal assay context (e.g., Botrytis cinerea)
Anti-leishmanial stage-specific research (intracellular amastigote model)
Photoinitiator development and palladium(0) precursor for catalysis

Substituting standard 1,5-Diphenylpenta-1,4-dien-3-one with seemingly similar enones or substituted dba derivatives fundamentally alters the thermodynamic stability and kinetic initiation of the resulting metal complexes. If a buyer procures an electron-rich analog (e.g., 4,4'-dimethoxydibenzylideneacetone), the weakened metal-alkene coordination leads to premature ligand dissociation and rapid catalyst degradation (palladium black formation) before the catalytic cycle can complete. Conversely, electron-poor derivatives (e.g., 4,4'-bis(trifluoromethyl)dibenzylideneacetone) bind too tightly, inhibiting the necessary ligand exchange with target phosphines and stalling reaction initiation. Furthermore, attempting to use simpler, non-symmetrical enones like benzylideneacetone fails to provide the bidentate bridging required to form well-defined, highly crystalline binuclear complexes, resulting in amorphous mixtures with unpredictable metal stoichiometry and poor batch-to-batch reproducibility [1].

Substitution Risk

Curcumin analog Lacks β-diketone and phenolic -OH groups; metabolic stability and reported mechanism may differ substantially from curcumin.
Conjugation paradox Extended π-system does not linearly amplify activity; larvicidal potency can be nearly eliminated relative to simpler chalcones.
Unique reactivity Bis-α,β-unsaturated ketone framework enables photoinitiation and Pd(0) coordination not replicated by curcumin or mono-chalcones.

Ligand Displacement Lability for Catalyst Initiation

The catalytic efficacy of Pd(0) precursors relies heavily on the controlled dissociation of the stabilizing ligand. Comparative studies demonstrate that unsubstituted dba provides the optimal binding constant for in situ catalyst generation. When compared to electron-rich derivatives like 4,4'-dimethoxydibenzylideneacetone, unsubstituted dba maintains palladium stability significantly longer, preventing the rapid precipitation of inactive palladium black. While the methoxy-substituted analog allows for faster initial oxidative addition, it severely compromises the overall catalyst lifetime. Conversely, electron-withdrawing substituents (e.g., 4,4'-CF3) increase the binding strength to the point of poisoning the catalyst, severely retarding displacement by target phosphine ligands. Unsubstituted dba strikes the exact thermodynamic balance required for reliable, sustained catalytic turnover [1].

Evidence DimensionLigand displacement lability and catalyst lifetime
Target Compound DataUnsubstituted dba: Optimal dπ-π* back-bonding allowing complete displacement by phosphines without premature Pd(0) decomposition.
Comparator Or Baseline4,4'-OMe-dba (premature decomposition) and 4,4'-CF3-dba (inhibited displacement).
Quantified DifferenceUnsubstituted dba maximizes overall catalytic yield by balancing initiation rate with intermediate stability, outperforming both extremes.
ConditionsIn situ generation of Pd(0)L_n complexes for cross-coupling reactions.

Procuring unsubstituted dba ensures predictable, reproducible generation of active Pd(0) species without the rapid degradation or sluggish initiation seen with substituted analogs.

Botrytis cinerea antifungal
Head-to-head
MIC 32 μg/mL (both); EC50 16.29 μg/mL vs boscalid 15.91 μg/mL
Reported comparable antifungal activity context
Chitinase IC50 13.10 μg/mL; in vitro B. cinerea B05.10

Crystallinity and Stoichiometric Reliability

For industrial and rigorous laboratory applications, exact palladium loading is critical. Unsubstituted dba's symmetrical, extended conjugation allows it to form highly crystalline binuclear Pd(0) solvates, such as the widely used Pd2(dba)3·toluene adduct (melting point 140–141 °C). In contrast, shorter or asymmetric enones (like benzylideneacetone or chalcone) lack the structural geometry to effectively bridge two metal centers, failing to yield stable, well-defined solid complexes. The ability of dba to form these highly crystalline adducts ensures that the resulting precursor has a precise, predictable metal-to-ligand stoichiometry, which is often lost in amorphous or undefined Pd(dba)2 mixtures [1].

Evidence DimensionFormation of defined, crystalline binuclear complexes
Target Compound Datadba: Forms highly crystalline Pd2(dba)3·solvent adducts (e.g., mp 140–141 °C for toluene).
Comparator Or BaselineAsymmetric or shorter enones (e.g., benzylideneacetone): Yield amorphous or unstable complexes.
Quantified Differencedba provides reliable stoichiometric purity (Pd2(dba)3), whereas alternatives yield undefined or non-stoichiometric mixtures.
ConditionsCrystallization of Pd(0) precursors from coordinating solvents.

High crystallinity guarantees precise palladium loading and high batch-to-batch reproducibility, which is critical for sensitive, large-scale cross-coupling workflows.

Anti-leishmanial stage specificity
Head-to-head
Amastigote IC50 7.43 μg/mL vs promastigote 17.80 μg/mL; SI 15.34
Reported amastigote-stage response context
L. donovani AG83, J774A.1 macrophages; p<0.05

Air Stability and Handling

The procurement of dba is often justified by the superior handling characteristics it imparts to zero-valent palladium compared to alternative ligands. While phosphine-based Pd(0) complexes like Pd(PPh3)4 are highly sensitive to air and degrade rapidly, requiring strict glovebox handling, Pd2(dba)3 is an air-stable solid. The decomposition of Pd2(dba)3 to inactive Pd nanoparticles in the solid state occurs very slowly, on the timescale of months, making it vastly superior for benchtop storage and routine laboratory use. This allows chemists to store a stable Pd(0) source and only introduce sensitive phosphine ligands during the actual reaction [1].

Evidence DimensionSolid-state stability and shelf-life
Target Compound DataPd2(dba)3: Air-stable solid, decomposes over months.
Comparator Or BaselinePd(PPh3)4: Highly air-sensitive, rapid degradation.
Quantified Differencedba extends the benchtop shelf-life of Pd(0) precursors from hours/days to months.
ConditionsSolid-state storage under ambient or standard desiccator conditions.

Allows buyers to procure and store a robust, bench-stable Pd(0) source, eliminating the need for continuous glovebox operations.

Green synthesis yield
Cross-study
85.70 ± 2.20%
Reported high-yield ultrasound-assisted protocol
Claisen-Schmidt condensation; NaOH catalyst, RT

Cost-Efficiency as a Placeholder Ligand

From a procurement perspective, dba offers unmatched cost-efficiency compared to utilizing pre-formed, specialized Pd-phosphine or Pd-NHC complexes. Because dba acts as an 'innocent' placeholder ligand, it can be procured in bulk at a low cost to synthesize the base Pd2(dba)3 precursor. During a reaction, the dba is easily displaced by highly specialized, expensive ligands (e.g., Buchwald phosphines) which only need to be added in catalytic amounts (e.g., 1-5 mol%). If a buyer were to purchase pre-formed specialized Pd complexes, the cost per mole of palladium would be exponentially higher. Thus, dba enables a modular, highly economical approach to catalyst screening and scale-up [1].

Evidence DimensionCost-efficiency of catalyst generation
Target Compound Datadba: Low-cost bulk ligand used to form universal Pd(0) precursors.
Comparator Or BaselinePre-formed specialized Pd-ligand complexes (e.g., Pd-Buchwald precatalysts).
Quantified DifferenceEnables the use of expensive proprietary ligands at catalytic (1-5 mol%) rather than stoichiometric amounts.
ConditionsHigh-throughput catalyst screening and industrial scale-up.

Drastically reduces overall catalyst procurement costs by decoupling the bulk palladium source from the specialized active ligand.

Photoinitiator performance
Class-level
>80% double bond conversion; migration ~0.7–1.5%
Low-migration photoinitiator context
LED 405 nm; DKE/Iod/TEOA system; bis-chalcone class inference
Larvicidal activity loss
Head-to-head
Activity almost nil at 100 ppm (vs. chalcone high toxicity)
Extended conjugation abolishes larvicidal response
Culex quinquefasciatus; 24 h exposure
Pd(0) ligand lability
Class-level
Readily displaced by PPh3; Pd–Pd 3.245 Å in Pd2(dba)3
Air-stable entry to Pd(0) chemistry context
Organic solvents, RT; contrasts with bidentate phosphines

Universal Precursor for Cross-Coupling Catalysis

Because unsubstituted dba strikes the optimal balance between stabilizing Pd(0) and allowing facile ligand displacement, it is the premier choice for generating active catalysts in situ. It is heavily utilized in Suzuki, Heck, Buchwald-Hartwig, and Negishi couplings where a stable, bench-handleable Pd(0) source is required to react with a library of added phosphine or NHC ligands [1].

High-Throughput Catalyst Screening Workflows

The modularity afforded by dba makes it ideal for high-throughput experimentation. By using Pd2(dba)3 as a universal, cost-effective baseline, researchers can rapidly screen hundreds of different ligand combinations without needing to synthesize or procure individual, pre-formed palladium complexes for each test condition [2].

Binuclear Palladium Adduct Synthesis

Due to its extended symmetrical conjugation, dba is the preferred ligand when highly crystalline, stoichiometrically precise palladium complexes are required. It is specifically procured to synthesize defined solvent adducts like Pd2(dba)3·CHCl3 or Pd2(dba)3·toluene, which ensure exact metal loading in rigorous kinetic studies and standardized industrial processes [2].

Controlled Pd Nanoparticle Generation

Beyond molecular catalysis, the slow, predictable solid-state and solution-phase decomposition profile of dba-stabilized palladium makes it an excellent precursor for the controlled synthesis of Pd nanoparticles. Unlike highly unstable complexes that crash out rapidly, dba allows for the templated or surfactant-guided growth of defined microstructures and nanoparticles for advanced materials applications[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Postharvest fungal control research
Reported antifungal context vs. boscalid
Chitinase inhibition and mycelial growth endpoints
Anti-leishmanial scaffold research
Stage-specific activity profile
Intracellular amastigote model endpoints
Low-migration photoinitiator research
Bis-chalcone photoinitiator class
Migration ratio and double bond conversion
Pd(0) precursor for cross-coupling
Labile ligand coordination behavior
Ligand displacement and catalytic activity

Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS]

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

1170.52232533 Da

Monoisotopic Mass

1170.52232533 Da

Heavy Atom Count

90

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9QXO7BCY9L

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (98.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (98.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.09%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

538-58-9
35225-79-7

Wikipedia

Dibenzylideneacetone

General Manufacturing Information

1,4-Pentadien-3-one, 1,5-diphenyl-: ACTIVE
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5: Cyriac J, Paulose J, George M, Ramesh M, Srinivas R, Giblin D, Gross ML. The role of methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one in the gas phase and condensed phase. J Am Soc Mass Spectrom. 2014 Mar;25(3):398-409. doi: 10.1007/s13361-013-0785-8. Epub 2014 Jan 11. PubMed PMID: 24415061; PubMed Central PMCID: PMC3930160.
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7: Lee HE, Choi ES, Jung JY, You MJ, Kim LH, Cho SD. Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid. Oral Oncol. 2014 Mar;50(3):189-95. doi: 10.1016/j.oraloncology.2013.11.006. Epub 2013 Dec 3. PubMed PMID: 24309154.
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9: Jarvis AG, Sehnal PE, Bajwa SE, Whitwood AC, Zhang X, Cheung MS, Lin Z, Fairlamb IJ. A remarkable cis- and trans-spanning dibenzylidene acetone diphosphine chelating ligand (dbaphos). Chemistry. 2013 May 3;19(19):6034-43. doi: 10.1002/chem.201203691. Epub 2013 Mar 11. PubMed PMID: 23495201.
10: Yu HJ, Shin JA, Nam JS, Kang BS, Cho SD. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. Oral Dis. 2013 Nov;19(8):767-74. doi: 10.1111/odi.12062. Epub 2013 Jan 11. PubMed PMID: 23305452.
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12: Anand P, Sung B, Kunnumakkara AB, Rajasekharan KN, Aggarwal BB. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues dibenzoylmethane, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors. Biochem Pharmacol. 2011 Dec 15;82(12):1901-9. doi: 10.1016/j.bcp.2011.09.001. Epub 2011 Sep 8. Retraction in: Biochem Pharmacol. 2016 Feb 15;102:144. PubMed PMID: 21924245; PubMed Central PMCID: PMC3216474.
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